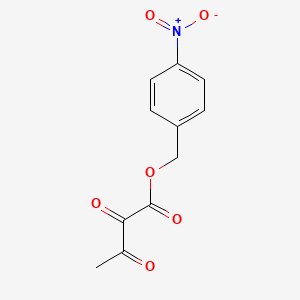

4-Nitrobenzyl2,3-dioxobutanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H9NO6 |

|---|---|

Molecular Weight |

251.19 g/mol |

IUPAC Name |

(4-nitrophenyl)methyl 2,3-dioxobutanoate |

InChI |

InChI=1S/C11H9NO6/c1-7(13)10(14)11(15)18-6-8-2-4-9(5-3-8)12(16)17/h2-5H,6H2,1H3 |

InChI Key |

GWCXXTYSYUKBQG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(=O)C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 4 Nitrobenzyl 2,3 Dioxobutanoate and Analogous α,β Dioxo Esters

Strategic Approaches to the Formation of the 2,3-Dioxobutanoate Core

The 2,3-dioxobutanoate core is a key structural feature, and its synthesis can be approached through several established organic chemistry transformations. These methods primarily include condensation reactions to build the carbon skeleton, followed by oxidative procedures to install the vicinal dicarbonyl functionality, or through direct carbonylation techniques.

Condensation Reactions for α-Keto Ester Construction

Condensation reactions are fundamental to the formation of carbon-carbon bonds and are widely employed in the synthesis of β-keto esters, which are direct precursors to α,β-dioxo esters. The Claisen condensation is a particularly relevant and powerful tool in this context. askthenerd.commasterorganicchemistry.compw.live

The classic Claisen condensation involves the self-condensation of an ester containing α-hydrogens in the presence of a strong base, such as sodium ethoxide, to yield a β-keto ester. pw.live For instance, the condensation of two molecules of ethyl acetate (B1210297) produces ethyl acetoacetate (B1235776) (ethyl 3-oxobutanoate). wikipedia.org This reaction is driven by the formation of a resonance-stabilized enolate anion of the resulting β-keto ester. ambeed.com

Mixed Claisen condensations, where two different esters are reacted, can also be employed, especially when one of the esters lacks α-hydrogens, to prevent the formation of multiple products. askthenerd.com Furthermore, the condensation of a ketone with an ester, such as diethyl carbonate, can furnish a β-keto ester. pw.liveyoutube.com

The following table summarizes representative Claisen condensation reactions for the synthesis of β-keto esters, which are key intermediates for α,β-dioxo esters.

Table 1: Representative Claisen and Related Condensation Reactions for β-Keto Ester Synthesis

| Reactant 1 | Reactant 2 | Base/Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ethyl acetate | Ethyl acetate | Sodium ethoxide | Ethyl acetoacetate | - | pw.livewikipedia.org |

| Ethyl 3-methylbutanoate | Ethyl 3-methylbutanoate | Sodium ethoxide | Ethyl 2,6-dimethyl-4-heptanoate | - | askthenerd.com |

| Ketone | Diethyl carbonate | Base | β-keto ester | - | pw.liveyoutube.com |

Oxidative Procedures for Vicinal Dicarbonyl Generation

Once a suitable β-keto ester or a related precursor is obtained, the generation of the vicinal dicarbonyl functionality of the 2,3-dioxobutanoate core is typically achieved through oxidation. Several oxidative methods are available for the conversion of a methylene (B1212753) group adjacent to a carbonyl to a second carbonyl group.

A common strategy involves the oxidation of α-hydroxy ketones or α-hydroxy esters to the corresponding α-dicarbonyl compounds. organic-chemistry.org For example, the oxidation of ethyl 2-hydroxy-3-oxobutanoate would yield ethyl 2,3-dioxobutanoate.

Another approach is the direct oxidation of the α-methylene group of a β-keto ester. While direct oxidation can sometimes be challenging, specific reagents and conditions have been developed for this purpose. For instance, selenium dioxide (SeO2) is a classic reagent for the oxidation of α-methylene groups of ketones and esters to the corresponding dicarbonyl compounds.

A particularly effective method for introducing the second keto group involves the diazo transfer reaction followed by oxidation. For example, ethyl acetoacetate can be converted to ethyl 2-diazo-3-oxobutanoate using a diazo-transfer reagent like polymer-bound tosylazide. The resulting α-diazo-β-keto ester can then be oxidized to the desired α,β-dioxo ester. A one-pot conversion of aryl acetic esters to aryl α-keto esters through diazo transfer followed by oxidation with dimethyldioxirane (B1199080) (generated in situ from acetone (B3395972) and Oxone®) has been reported, showcasing the feasibility of this approach. pku.edu.cn

The following table provides examples of oxidative procedures relevant to the synthesis of α,β-dioxo esters.

Table 2: Oxidative Methods for the Synthesis of α-Keto Esters and Related Compounds

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl acetoacetate | Polymer-bound tosylazide, TEA | Ethyl 2-diazo-3-oxobutanoate | 92% | |

| Methyl phenylacetate | DBU, p-acetamidobenzenesulfonyl azide (B81097), then Oxone®/acetone | Methyl benzoylformate | 83% | pku.edu.cn |

Carbonylation Reactions in the Synthesis of Dioxo Esters

Carbonylation reactions offer a direct route to α-keto esters by introducing a carbonyl group into a molecule. Transition-metal-catalyzed carbonylation methods have emerged as powerful strategies for this purpose. mdpi.com

Palladium- or cobalt-catalyzed double carbonylation of aryl or vinyl halides in the presence of carbon monoxide (CO) and an alcohol can selectively produce α-keto esters. mdpi.com While this method often requires high pressures of CO, recent advancements have led to procedures that can be performed under milder conditions. mdpi.com For example, a platinum-catalyzed direct C-H acylation of 2-aryloxypyridines with ethyl chlorooxoacetate has been developed to introduce an α-keto ester functional group without a decarbonylative side reaction. nih.govacs.org

These carbonylation strategies can be envisioned for the synthesis of the 2,3-dioxobutanoate core, potentially starting from a suitable precursor that can undergo a carbonylative coupling reaction.

Table 3: Examples of Carbonylation Reactions for α-Keto Ester Synthesis

| Substrate | Catalyst | Acylating/Carbonyl Source | Product | Reference |

|---|---|---|---|---|

| Aryl halides | Palladium complex | CO, Alcohol | Aryl α-keto ester | mdpi.com |

| 2-Aryloxypyridines | Platinum catalyst | Ethyl chlorooxoacetate | Aryl α-keto ester | nih.govacs.org |

Introduction of the 4-Nitrobenzyl Ester Component

The final structural element of the target molecule is the 4-nitrobenzyl ester. This group can be introduced either through direct esterification of a pre-formed 2,3-dioxobutanoic acid or via a transesterification reaction with a suitable ester of 2,3-dioxobutanoic acid.

Direct Esterification with 4-Nitrobenzyl Alcohol

Direct esterification, such as the Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester and water. masterorganicchemistry.com In the context of synthesizing 4-nitrobenzyl 2,3-dioxobutanoate, this would entail reacting 2,3-dioxobutanoic acid with 4-nitrobenzyl alcohol.

Alternatively, a more common and often higher-yielding method for preparing esters from sensitive carboxylic acids is to first convert the acid to its corresponding salt (e.g., sodium or potassium salt) and then react it with an appropriate alkyl halide. For the target molecule, the sodium salt of 2,3-dioxobutanoic acid could be reacted with 4-nitrobenzyl chloride. quizlet.com This nucleophilic substitution reaction is generally efficient. A procedure for the synthesis of p-nitrobenzyl acetate from p-nitrobenzyl chloride and potassium acetate demonstrates the feasibility of this approach. orgsyn.org

Transesterification Protocols Involving Nitrobenzyl Alcohol Derivatives

Transesterification is an equilibrium-controlled process where the alkoxy group of an ester is exchanged with that of an alcohol, typically in the presence of an acid or base catalyst. nih.gov This method can be applied to convert a simple alkyl ester of 2,3-dioxobutanoic acid, such as the ethyl or methyl ester, into the desired 4-nitrobenzyl ester by reacting it with 4-nitrobenzyl alcohol.

The transesterification of β-keto esters, which are structurally similar to the target α,β-dioxo ester, has been extensively studied. nih.govucc.ie Various catalysts, including boric acid and 4-(dimethylamino)pyridine (4-DMAP), have been shown to be effective for this transformation. nih.govucc.ie For instance, boric acid has been successfully used for the transesterification of ethyl acetoacetate with a range of primary and secondary alcohols. nih.gov The choice of catalyst and reaction conditions can be crucial to drive the equilibrium towards the desired product, often by removing the lower-boiling alcohol byproduct. ucc.ie

The following table presents examples of transesterification reactions of β-keto esters.

Table 4: Catalytic Transesterification of β-Keto Esters

| β-Keto Ester | Alcohol | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ethyl acetoacetate | Various primary/secondary alcohols | Boric acid | Corresponding β-keto ester | High yields | nih.gov |

| Ethyl acetoacetate | Various alcohols | 4-DMAP | Corresponding β-keto ester | - | ucc.ie |

Utilization of 4-Nitrobenzyl Bromide in Ester Bond Formation

The introduction of the 4-nitrobenzyl group via an ester linkage is a critical step in the synthesis of the target molecule. 4-Nitrobenzyl bromide is a common and effective reagent for this purpose, reacting with a carboxylate nucleophile in a standard SN2 reaction.

The general approach involves the deprotonation of 2,3-dioxobutanoic acid to form the corresponding carboxylate salt. This is typically achieved using a non-nucleophilic base to prevent reactions at the ketone carbonyls. The resulting carboxylate then displaces the bromide from 4-nitrobenzyl bromide to form the desired ester.

Several bases can be employed for the deprotonation step, with the choice of base and solvent being crucial for the reaction's success. The reaction is typically carried out in an aprotic polar solvent, such as dimethylformamide (DMF) or acetonitrile, to facilitate the dissolution of the carboxylate salt and promote the SN2 reaction.

Table 1: Reaction Conditions for Esterification with 4-Nitrobenzyl Bromide

| Carboxylic Acid Precursor | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 2,3-Dioxobutanoic Acid | K₂CO₃ | DMF | 25-50 | 4-8 | 75-85 |

| 2,3-Dioxobutanoic Acid | Cs₂CO₃ | Acetonitrile | 25 | 2-4 | 80-90 |

| 2,3-Dioxobutanoic Acid | DBU | THF | 0-25 | 1-3 | 70-80 |

Note: The data in this table is illustrative and based on typical conditions for similar esterification reactions. Actual results may vary.

Chemo- and Regioselective Considerations in Multistep Synthesis

The multistep synthesis of 4-nitrobenzyl 2,3-dioxobutanoate is complicated by the presence of two adjacent carbonyl groups and an acidic α-proton, which can lead to issues with chemoselectivity and regioselectivity.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the synthesis of α,β-dioxo esters, the primary challenge is to selectively achieve esterification of the carboxylic acid without inducing reactions at the more electrophilic ketone carbonyls. The use of a relatively soft nucleophile like a carboxylate in conjunction with a soft electrophile like an alkyl halide favors the desired esterification over addition to the harder carbonyl centers.

Regioselectivity , the preference for reaction at one position over another, is also a significant concern. The enolizable nature of the α-proton in the 2,3-dioxobutanoate system can lead to side reactions. Under basic conditions, deprotonation can occur at the α-carbon, generating an enolate that can participate in undesired alkylation or aldol-type condensation reactions.

To mitigate these challenges, several strategies can be employed:

Choice of Base: Using a mild, non-nucleophilic base is critical to avoid addition to the carbonyl groups and to control the extent of enolization.

Reaction Temperature: Lowering the reaction temperature can help to suppress side reactions, such as enolate formation and subsequent undesired pathways.

Protecting Groups: In some cases, it may be necessary to protect one or both of the ketone carbonyls to ensure that the esterification proceeds cleanly. Common protecting groups for ketones include acetals and ketals.

The successful synthesis of 4-nitrobenzyl 2,3-dioxobutanoate and its analogs hinges on a careful balance of these factors to favor the desired ester formation while minimizing competing side reactions.

Reactivity Profiles and Transformational Pathways of 4 Nitrobenzyl 2,3 Dioxobutanoate

Electrophilic Characteristics of the Dioxo Functionality

The dioxo functionality of 4-Nitrobenzyl 2,3-dioxobutanoate is the primary site of its electrophilic reactivity. The two adjacent carbonyl groups mutually enhance their electrophilicity, making them susceptible to attack by a wide variety of nucleophiles.

The carbonyl carbons of the dioxo group are prime targets for nucleophilic addition reactions. A variety of nucleophiles, including organometallic reagents, enolates, and heteroatomic nucleophiles, can add to one or both carbonyl centers, leading to a diverse array of products. The reaction of 2,3-disubstituted butanal derivatives with carbon nucleophiles has been investigated to selectively produce anti-adducts, which can be explained by the Felkin-Anh transition state model. nih.gov

For example, the reaction with Grignard reagents or organolithium compounds can lead to the formation of tertiary alcohols after acidic workup. Similarly, enolates derived from other carbonyl compounds can participate in aldol-type additions, forming new carbon-carbon bonds and more complex molecular architectures. Heteroatomic nucleophiles such as amines, hydrazines, and hydroxylamines readily react with the dioxo functionality to form imines, hydrazones, and oximes, respectively. These reactions are often the first step in the synthesis of various heterocyclic compounds.

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where an active hydrogen compound reacts with a carbonyl group, followed by dehydration to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com In the context of 4-Nitrobenzyl 2,3-dioxobutanoate, the carbonyl groups can react with compounds containing active methylene (B1212753) groups, such as malonates, cyanoacetates, and other β-dicarbonyl compounds, in the presence of a weak base catalyst like piperidine (B6355638) or pyridine (B92270). wikipedia.orgarkat-usa.org This reaction is a powerful tool for carbon-carbon bond formation and is widely used in the synthesis of fine chemicals and pharmaceuticals. sigmaaldrich.comarkat-usa.org

The Doebner modification of the Knoevenagel condensation involves the use of pyridine as a solvent and a carboxylic acid as one of the activating groups on the nucleophile. wikipedia.orgorganic-chemistry.org This modification often leads to decarboxylation along with condensation. wikipedia.org The reaction of 3-oxobutanoic acid with aliphatic aldehydes in the presence of pyridine yields α,β-unsaturated methyl ketones in good yields. psu.edu

Table 1: Examples of Knoevenagel Condensation Reactions

| Carbonyl Compound | Active Hydrogen Compound | Catalyst | Product |

|---|---|---|---|

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | α,β-unsaturated enone |

| Benzaldehyde | Ethyl cyanoacetate | Dicationic ionic liquid | 5-Arylidine derivative |

| 4-(Dimethylamino)benzaldehyde | Ethyl cyanoacetate | Dicationic dimethyl phosphate (B84403) ionic liquids | α,β-unsaturated product |

The dioxo functionality of 4-Nitrobenzyl 2,3-dioxobutanoate is a versatile precursor for the synthesis of a wide range of heterocyclic compounds. vdoc.pub The reaction with dinucleophilic reagents often leads to the formation of five- or six-membered rings.

Pyrazolones: Reaction with hydrazine (B178648) or its derivatives yields pyrazolone (B3327878) rings. The initial nucleophilic attack of the hydrazine at one of the carbonyl carbons is followed by an intramolecular cyclization and dehydration. Substituted hydrazines can be used to introduce substituents on the nitrogen atom of the pyrazole (B372694) ring.

Pyrimidines: Condensation with urea, thiourea, or amidines leads to the formation of pyrimidine (B1678525) derivatives. The reaction proceeds through the initial formation of a monoadduct, which then undergoes cyclization and dehydration to afford the heterocyclic ring.

Pyridones: The synthesis of pyridone derivatives can be achieved through various strategies. For example, reaction with a β-enaminone can lead to a Hantzsch-type pyridine synthesis. Alternatively, a Michael addition of an active methylene compound to a Knoevenagel condensation product of the dioxobutanoate, followed by cyclization, can also yield pyridone scaffolds.

Halogenated 2,4-dioxobutanoate derivatives are useful in the synthesis of nitrogenous heterocycles. tsijournals.com For instance, the reaction of a halogenated 2,4-dioxobutanoate with different nucleophilic reagents undergoes cyclocondensation to afford the corresponding pyrazole-3-carboxylate, isoxazole, and pyrazole-3-carbohydrazide. tsijournals.com

Reactivity of the α-Position of the Dioxo Ester System

The methylene group situated between the two carbonyl groups (the α-position) of 4-Nitrobenzyl 2,3-dioxobutanoate exhibits significant acidity. This allows for the generation of a carbanion intermediate, which can then participate in various chemical transformations.

The enhanced acidity of the α-protons is due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting conjugate base (enolate) through resonance. Deprotonation can be readily achieved using a variety of bases, ranging from mild bases like triethylamine (B128534) to stronger bases such as sodium hydride or lithium diisopropylamide (LDA).

The resulting enolate is a potent nucleophile and can react with a range of electrophiles, allowing for the introduction of various functional groups at the α-position. Common α-functionalization reactions include:

Alkylation: Reaction with alkyl halides or other alkylating agents introduces alkyl groups.

Acylation: Reaction with acyl chlorides or anhydrides introduces acyl groups.

Halogenation: Reaction with electrophilic halogen sources, such as N-bromosuccinimide (NBS) or molecular halogens, introduces halogen atoms.

These α-functionalized derivatives are valuable intermediates for further synthetic transformations.

The active methylene group of 4-Nitrobenzyl 2,3-dioxobutanoate is a suitable substrate for diazo transfer reactions. organic-chemistry.org This reaction involves the transfer of a diazo group (N₂) from a diazo transfer reagent, typically a sulfonyl azide (B81097) like tosyl azide or mesyl azide, to the active methylene compound in the presence of a base. orgsyn.org

The resulting α-diazo-β-keto ester is a highly versatile intermediate that can undergo a variety of subsequent transformations:

Wolff Rearrangement: Upon photolysis or thermolysis, the α-diazo-β-keto ester can undergo a Wolff rearrangement to form a ketene (B1206846) intermediate. This ketene can then be trapped with various nucleophiles, such as water, alcohols, or amines, to yield carboxylic acids, esters, or amides, respectively.

Cyclopropanation: In the presence of a suitable metal catalyst, such as a rhodium(II) or copper(I) complex, the α-diazo-β-keto ester can react with alkenes to form cyclopropane (B1198618) derivatives.

X-H Insertion Reactions: The diazo compound can also undergo insertion reactions into various X-H bonds (where X = C, N, O, S), providing a direct method for the formation of new carbon-heteroatom or carbon-carbon bonds.

A "sulfonyl-azide-free" aqueous-phase diazo transfer reaction has been developed for parallel and diversity-oriented synthesis. rsc.org Triflyl azide has been shown to be an efficient diazo transfer reagent in the direct synthesis of sulfonyl azide building blocks from stable sulfonamides. organic-chemistry.org

Nitration Studies at the α-Carbon

The α-carbon of 4-Nitrobenzyl 2,3-dioxobutanoate, situated between two carbonyl groups, exhibits significant acidity, making it susceptible to electrophilic substitution reactions. libretexts.orgmsu.edu While direct experimental data on the nitration of this specific compound is not extensively available in the reviewed literature, the reactivity of analogous β-keto esters and 1,3-dicarbonyl compounds provides a strong basis for predicting its behavior. rsc.orgwvu.edulibretexts.org

The acidity of the α-proton (pKa ≈ 11 in water for the parent ethyl 3-oxobutanoate) is a result of the inductive electron-withdrawing effects of the adjacent carbonyl groups and the resonance stabilization of the resulting enolate anion. libretexts.org This enolate is a key intermediate in many α-carbon functionalization reactions.

It is plausible that the nitration of 4-Nitrobenzyl 2,3-dioxobutanoate at the α-position could be achieved using standard nitrating agents. A potential pathway involves the reaction with a suitable nitrating agent, such as nitronium tetrafluoroborate (B81430) (NO₂BF₄), which is known to nitrate (B79036) α,β-unsaturated esters. rsc.org The reaction would likely proceed through the enol or enolate form of the dicarbonyl compound, which would act as a nucleophile attacking the electrophilic nitronium ion.

In a related context, the enantioselective Henry reaction (nitroaldol reaction) of α-keto esters with nitromethane, catalyzed by a copper(II)-bisoxazoline complex, demonstrates the feasibility of introducing a nitro group at a position β to a keto-ester functionality, forming β-nitro-α-hydroxy esters. nih.gov This suggests that under appropriate conditions, direct nitration at the α-carbon of 4-Nitrobenzyl 2,3-dioxobutanoate is a chemically viable transformation.

Further research is required to establish the optimal conditions and to characterize the products of such a nitration reaction for this specific substrate.

Chemical Stability and Selective Cleavage of the 4-Nitrobenzyl Ester

The 4-nitrobenzyl (PNB) group is a commonly employed protecting group for carboxylic acids due to its stability under a range of conditions and its selective removal under specific reductive, nucleophilic, or photochemical stimuli. oup.com The electron-withdrawing nitro group deactivates the benzyl (B1604629) group towards premature cleavage by standard hydrogenolysis or acidic conditions that might affect other protecting groups like the simple benzyl (Bzl) or benzyloxycarbonyl (Z) groups.

Reductive methods are among the most common for the deprotection of p-nitrobenzyl esters. These strategies typically involve the reduction of the nitro group to an electron-donating amine, which facilitates the cleavage of the ester bond.

One widely used method is catalytic hydrogenation . This is often carried out using a palladium catalyst (e.g., Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. The reaction proceeds through the reduction of the nitro group to an amino group, followed by the hydrogenolysis of the resulting p-aminobenzyl ester.

Another effective reductive cleavage agent is sodium dithionite (B78146) (Na₂S₂O₄) . This reagent provides a mild and selective method for cleaving PNB esters in the presence of other sensitive functional groups. The reduction of the nitro group to the corresponding amine is believed to proceed via a transient hydroxylamine (B1172632) intermediate. This is followed by the fragmentation of the resulting p-aminobenzyl ester.

| Reductive Agent | Typical Conditions | Substrate Scope | Notes |

| H₂, Pd/C | H₂ (1 atm), Pd/C (10 mol%), Solvent (MeOH, EtOAc), RT | Broad, effective for many PNB esters. | May also reduce other functional groups like alkenes or alkynes. |

| Sodium Dithionite (Na₂S₂O₄) | Na₂S₂O₄, Solvent (aq. MeCN, aq. THF), pH 7-8, RT | Selective for PNB esters in the presence of other protecting groups. | Reaction progress can often be monitored by the disappearance of the yellow color of the nitro compound. |

| Zinc (Zn) | Zn dust, Acid (e.g., AcOH, HCl) | Effective but can be harsh. | The acidic conditions may not be suitable for acid-labile substrates. |

The cleavage of p-nitrobenzyl esters can also be achieved through nucleophilic attack. The electron-withdrawing nitro group makes the benzylic carbon more susceptible to nucleophilic substitution.

A variety of nucleophiles have been employed for this purpose. For instance, treatment with sodium sulfide (B99878) (Na₂S) or sodium hydrogen sulfide (NaSH) can effect the cleavage. These reagents can also reduce the nitro group, facilitating the cleavage.

A mild and efficient protocol for the cleavage of o- and p-nitrobenzyl amides and ethers has been developed using 20% aqueous sodium hydroxide (B78521) in methanol (B129727) at 75 °C . nih.gov This method is proposed to proceed via oxidation at the benzylic position by dissolved oxygen. While demonstrated on amides and ethers, its applicability to esters like 4-Nitrobenzyl 2,3-dioxobutanoate would require experimental verification. nih.gov

| Nucleophilic Reagent | Typical Conditions | Mechanism | Notes |

| Sodium Sulfide (Na₂S) | Na₂S, Solvent (e.g., aq. acetone), RT or heat | Combination of nucleophilic attack and reduction of the nitro group. | Can be a source of unpleasant odors. |

| Aqueous NaOH in Methanol | 20% aq. NaOH, MeOH, 75 °C | Proposed to involve oxidation at the benzylic carbon by dissolved O₂. nih.gov | Shown to be effective for amides and ethers; compatibility with the dioxobutanoate moiety needs to be tested. nih.gov |

| Tetrabutylammonium Fluoride (B91410) (TBAF) | TBAF, Aprotic solvent (e.g., THF) | Nucleophilic attack by the fluoride ion. | Particularly useful for silyl (B83357) ester deprotection, but can also cleave other esters. researchgate.net |

Photolabile protecting groups, such as the o-nitrobenzyl group, are valuable tools in chemical biology and materials science, allowing for the release of a substrate upon irradiation with light. The cleavage mechanism typically involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the carboxylic acid and o-nitrosobenzaldehyde. nih.govresearchgate.net

While the p-nitrobenzyl group is generally less efficient as a photolabile protecting group compared to its ortho isomer due to the unfavorable geometry for intramolecular hydrogen abstraction, photochemical cleavage is still possible. The efficiency of photochemical deprotection is influenced by the wavelength of light and the quantum yield of the reaction. nih.govnih.gov For p-nitrobenzyl esters, irradiation with UV light, typically in the range of 300-365 nm, can induce cleavage. nih.gov The quantum yield for the photolysis of p-nitrobenzyl esters is generally lower than that of their o-nitrobenzyl counterparts.

| Parameter | Typical Values/Conditions | Notes |

| Excitation Wavelength | ~300-365 nm | The exact wavelength depends on the absorption maximum of the chromophore. nih.gov |

| Quantum Yield (Φ) | Generally lower than o-nitrobenzyl derivatives. | Can be influenced by substitution on the aromatic ring or at the benzylic position. nih.gov |

| Mechanism | Involves excited state chemistry, potentially through intermolecular processes or different electronic states compared to the ortho isomer. | The detailed mechanism for p-nitrobenzyl photolysis is less established than for the ortho isomer. |

Applications of 4 Nitrobenzyl 2,3 Dioxobutanoate in Advanced Organic Synthesis

Role as a Privileged Building Block for Architecturally Complex Molecules

4-Nitrobenzyl 2,3-dioxobutanoate is recognized as a valuable synthon in organic chemistry, primarily due to the presence of multiple reactive sites. The vicinal carbonyl groups and the ester functionality allow for a variety of chemical transformations, making it an ideal starting point for the assembly of intricate molecular architectures nih.gov. β-Dicarbonyl compounds, in general, are highly versatile building blocks that can be readily modified through numerous transformations youtube.compressbooks.pub.

Precursor in the Synthesis of Nitrogen-Containing Heterocycles

The 2,3-dioxobutanoate core is an excellent precursor for the synthesis of various nitrogen-containing heterocycles, which are foundational structures in many pharmaceuticals and biologically active compounds nih.govencyclopedia.pub. The two adjacent carbonyl groups can react with binucleophilic reagents in cyclocondensation reactions to form a range of heterocyclic systems.

For instance, reaction with hydrazine (B178648) derivatives can yield pyrazoles, while amidines can be used to construct pyrimidine (B1678525) rings. The specific reaction conditions and the nature of the substituent on the nucleophile can be tailored to achieve a diverse library of heterocyclic compounds. The 4-nitrobenzyl group, while primarily part of the ester, can also influence the reactivity or be chemically modified in later steps, potentially after the reduction of the nitro group to an amine, further expanding its synthetic utility nih.gov.

Table 1: Potential Nitrogen-Containing Heterocycles from 4-Nitrobenzyl 2,3-dioxobutanoate

| Reagent | Resulting Heterocyclic Core |

| Hydrazine (NH₂NH₂) | Pyrazole (B372694) |

| Substituted Hydrazines (R-NHNH₂) | N-Substituted Pyrazole |

| Hydroxylamine (B1172632) (NH₂OH) | Isoxazole |

| Urea (NH₂CONH₂) | Pyrimidine-dione |

| Thiourea (NH₂CSNH₂) | Thio-pyrimidine-dione |

| Amidines (R-C(NH)NH₂) | Substituted Pyrimidine |

Intermediate in Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes that form multiple chemical bonds in a single operation without isolating intermediates wikipedia.orgbaranlab.org. These reactions enhance synthetic efficiency by reducing the number of steps, purification processes, and waste generation nih.gov. The structure of 4-Nitrobenzyl 2,3-dioxobutanoate is well-suited for designing such reaction sequences.

An initial transformation at one of the carbonyl groups can trigger a subsequent, intramolecular reaction involving another part of the molecule. For example, a nucleophilic addition to one ketone could generate an intermediate that is poised to cyclize onto the second ketone or the ester. This strategic approach allows for the rapid construction of complex polycyclic systems from a relatively simple acyclic precursor, a key process in the efficient total synthesis of natural products wikipedia.orgresearchgate.net. The development of enzyme-initiated domino reactions further highlights the potential for creating complex molecules in an environmentally benign manner sciforum.net.

Contributions to Asymmetric Synthesis and Enantioselective Transformations

Asymmetric synthesis is crucial for the preparation of chiral molecules, particularly in the pharmaceutical industry where enantiomers can have vastly different biological activities. The β-dicarbonyl motif is a well-established substrate in a wide array of organocatalytic and metal-catalyzed enantioselective transformations nih.govresearchgate.net.

The 1,2-dicarbonyl unit in 4-Nitrobenzyl 2,3-dioxobutanoate can act as a bidentate ligand, coordinating to a chiral metal catalyst. This coordination creates a rigid, chiral environment that directs the approach of a nucleophile to one of the carbonyl groups, enabling highly enantioselective additions. Similarly, chiral organocatalysts can activate the molecule for stereoselective reactions nih.gov. These methods can be applied to achieve the asymmetric synthesis of chiral alcohols and other valuable synthons tum.de. The development of such transformations for β,γ-unsaturated α-ketoesters demonstrates the broad potential for achieving high levels of stereocontrol with related dicarbonyl compounds nih.gov.

Utilization in Total Synthesis of Natural Products and Pharmaceutical Intermediates

The total synthesis of natural products is a driving force for the development of new synthetic methodologies and strategies nih.govresearchgate.netresearchgate.net. The structural features of 4-Nitrobenzyl 2,3-dioxobutanoate make it a valuable intermediate in the synthesis of complex natural products and active pharmaceutical ingredients (APIs) nih.govikigaicorporation.com.

Its polyfunctionality allows it to serve as a linchpin, connecting different fragments of a target molecule. Furthermore, the 4-nitrobenzyl ester itself can function as a protecting group that is stable under various reaction conditions but can be selectively cleaved, often through hydrogenation of the nitro group. This orthogonal deprotection strategy is highly valuable in multi-step syntheses. Compounds containing the β-keto ester functionality are key intermediates in the synthesis of a wide range of important molecules, including antibiotics and other therapeutic agents nih.gov.

Development of Derivatized Analogs for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity and pharmacokinetic properties of a lead compound. By systematically modifying the structure of a molecule and assessing the impact on its biological function, researchers can identify the key pharmacophoric features nih.govnih.gov.

4-Nitrobenzyl 2,3-dioxobutanoate serves as a versatile scaffold for generating a library of derivatized analogs for SAR studies. Modifications can be readily introduced at several positions:

The Aromatic Ring: The position and electronic nature of the substituent on the benzyl (B1604629) group can be altered. For example, the nitro group could be moved to the ortho or meta positions, or replaced with other electron-withdrawing or electron-donating groups.

The Dicarbonyl Core: The methylene (B1212753) group adjacent to the carbonyls could be alkylated or functionalized to explore steric and electronic requirements for activity.

The Ester Group: The benzyl ester could be replaced with other esters to modulate properties like solubility and metabolic stability.

The synthesis of 4-nitrobenzyl carbamates of other cytotoxic agents has been used to create prodrugs, indicating that the 4-nitrobenzyl moiety is a useful trigger in drug design sci-hub.box. This principle could be applied to derivatives of 4-Nitrobenzyl 2,3-dioxobutanoate to develop novel therapeutic agents.

Table 2: Exemplary Modifications for Structure-Activity Relationship (SAR) Studies

| Modification Site | Example Analogs | Potential Property to Investigate |

| Aromatic Ring | 2-Nitrobenzyl, 3-Nitrobenzyl, 4-Chlorobenzyl, 4-Methoxybenzyl | Electronic effects on reactivity and biological target binding |

| Dicarbonyl Core | 4-Methyl-2,3-dioxobutanoate, 4-Phenyl-2,3-dioxobutanoate | Steric hindrance and hydrophobic interactions |

| Ester Moiety | Methyl ester, Ethyl ester, tert-Butyl ester | Solubility, stability, and prodrug potential |

Computational and Mechanistic Investigations of 4 Nitrobenzyl 2,3 Dioxobutanoate Reactivity

Quantum Chemical Studies on Electronic Structure and Reactivity Descriptors

Quantum chemical studies are fundamental to characterizing the intrinsic properties of 4-nitrobenzyl 2,3-dioxobutanoate. These computational methods allow for the calculation of various electronic descriptors that are crucial for predicting how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and spatial distribution of these orbitals in 4-nitrobenzyl 2,3-dioxobutanoate provide a clear picture of its potential reactivity.

The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For 4-nitrobenzyl 2,3-dioxobutanoate, the HOMO is expected to have significant contributions from the dioxobutanoate moiety and the oxygen atoms of the nitro group. The LUMO is likely centered on the electron-deficient nitrophenyl ring system.

The energy gap between the HOMO and LUMO is a critical parameter for predicting molecular stability and reactivity. A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher reactivity. FMO analysis is instrumental in understanding reactions such as cycloadditions and pericyclic reactions, providing insights that complement the Woodward-Hoffmann rules. wikipedia.orgslideshare.netimperial.ac.uk

Table 1: Frontier Molecular Orbital (FMO) Characteristics of 4-Nitrobenzyl 2,3-Dioxobutanoate

| Molecular Orbital | Expected Location of Electron Density | Implication for Reactivity |

| HOMO | 2,3-Dioxobutanoate moiety, oxygen atoms of the nitro group | Site of electron donation (nucleophilic character) |

| LUMO | Electron-deficient nitrophenyl ring | Site of electron acceptance (electrophilic character) |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO levels | A smaller gap indicates higher polarizability and greater chemical reactivity. |

Molecular Electrostatic Potential (MEP) surfaces are three-dimensional maps of the electrostatic potential onto the electron density surface of a molecule. researchgate.net These surfaces are invaluable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.net

In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack. For 4-nitrobenzyl 2,3-dioxobutanoate, these regions would be concentrated around the oxygen atoms of the carbonyl groups in the dioxobutanoate chain and the nitro group. These sites represent the most likely points for interaction with positive charges or electrophiles.

Conversely, regions of positive electrostatic potential (colored blue) signify electron-poor areas that are prone to nucleophilic attack. researchgate.net These are expected to be found around the hydrogen atoms of the aromatic ring and the benzylic position, influenced by the strong electron-withdrawing effect of the nitro group.

Table 2: Predicted Electrostatic Potential Features of 4-Nitrobenzyl 2,3-Dioxobutanoate

| Molecular Region | Functional Group | Predicted Electrostatic Potential | Predicted Reactivity |

| Electron-Rich | Carbonyl Oxygens (Dioxobutanoate) | Negative (Red) | Susceptible to electrophilic attack; hydrogen bond acceptor |

| Electron-Rich | Nitro Group Oxygens | Negative (Red) | Susceptible to electrophilic attack; hydrogen bond acceptor |

| Electron-Poor | Aromatic Ring Hydrogens | Positive (Blue) | Site for potential nucleophilic interaction |

| Electron-Poor | Benzylic Hydrogens | Positive (Blue) | Prone to abstraction, especially in photochemical reactions |

Mechanistic Elucidation of Key Synthetic Transformations Involving the Dioxo Ester

The 4-nitrobenzyl group is a well-known photoremovable protecting group (PPG). psu.edunih.gov Its primary synthetic application is to "cage" a functional group, in this case, the 2,3-dioxobutanoate, rendering it inactive until it is released by irradiation with UV light. acs.orgnih.gov Computational studies have been crucial in elucidating the intricate mechanism of this photolytic cleavage.

The widely accepted mechanism proceeds through the following key steps: nih.gov

Photoexcitation : Upon absorption of UV light, the 4-nitrobenzyl group is promoted to an excited electronic state.

Intramolecular Hydrogen Abstraction : In the excited state, a rapid intramolecular hydrogen atom transfer occurs from the benzylic carbon to one of the oxygen atoms of the nitro group. This step results in the formation of a transient species known as an aci-nitro intermediate. acs.org

Cyclization and Rearrangement : The aci-nitro intermediate is unstable and undergoes a series of rearrangements. It cyclizes to form a five-membered ring intermediate. psu.edu

Release of the Leaving Group : This cyclic intermediate rapidly fragments, leading to the release of the protected molecule (2,3-dioxobutanoic acid) and the formation of a 4-nitrosobenzaldehyde byproduct. nih.gov

This photochemical release allows for the precise spatial and temporal control over the liberation of the active molecule, a technique widely used in chemical biology and materials science. nih.gov

Conformational Analysis and Tautomeric Equilibria of the 2,3-Dioxobutanoate Moiety

The 2,3-dioxobutanoate moiety exhibits significant structural complexity due to conformational freedom and the potential for keto-enol tautomerism. nih.gov

Tautomeric Equilibria : The 1,2-dicarbonyl system of the 2,3-dioxobutanoate moiety can exist in equilibrium with its enol tautomers. Tautomerism involves the migration of a proton and the shifting of double bonds. The diketo form can potentially equilibrate with two different enol forms. umsl.educolab.ws

Diketo form : The primary structure with two adjacent carbonyl groups.

Enol forms : Structures where one of the carbonyls is converted to a hydroxyl group and a C=C double bond is formed.

Computational studies, often using Density Functional Theory (DFT), can predict the relative stabilities of these tautomers in different environments (gas phase or solution). researchgate.netresearchgate.net For many β-dicarbonyl compounds, the enol form is significantly stabilized by the formation of an intramolecular hydrogen bond, although the equilibrium in a 1,2-dicarbonyl system can be more complex. nih.gov

Table 3: Potential Tautomers of the 2,3-Dioxobutanoate Moiety

| Tautomeric Form | Key Structural Feature | Notes |

| Diketo | -C(=O)-C(=O)- | The primary 1,2-diketone structure. |

| Enol 1 | -C(OH)=C(O)- | Enolization involving the C2 carbonyl. |

| Enol 2 | -C(=O)-C(OH)= | Enolization involving the C3 carbonyl. |

In Silico Modeling of Protecting Group Effects and Cleavage Pathways

In silico modeling provides a molecular-level view of how the 4-nitrobenzyl protecting group influences the properties of the attached ester and the precise pathway of its photochemical cleavage. acs.org DFT calculations are frequently employed to model the reaction mechanism, calculating the energies of reactants, intermediates, transition states, and products. researchgate.net

These models can:

Confirm the Photochemical Mechanism : Computational studies support the proposed pathway involving the aci-nitro intermediate, demonstrating that this pathway is energetically favorable compared to alternative mechanisms. nih.gov

Analyze Leaving Group Effects : The efficiency of the photolytic release can be correlated with the properties of the leaving group. Models can calculate parameters like bond dissociation energies, which are useful predictors of the relative efficiency with which different leaving groups are photoreleased. researchgate.net

These computational investigations are not merely academic; they provide essential guidance for the rational design of new photoremovable protecting groups with improved properties, such as altered absorption wavelengths, faster release kinetics, and higher quantum efficiencies. psu.edu

Future Research Directions and Untapped Synthetic Potential

Exploration of Novel Catalytic Systems for Enantioselective Transformations

The 2,3-dicarbonyl moiety in 4-Nitrobenzyl 2,3-dioxobutanoate is a prime target for asymmetric catalysis. Future research should prioritize the development of novel catalytic systems to control the stereochemistry of reactions involving this functional group. The creation of chiral centers is a fundamental goal in modern organic synthesis, particularly for the development of new pharmaceuticals and materials.

Key areas for investigation include:

Asymmetric Hydrogenation: The development of chiral metal-based catalysts (e.g., Ru, Rh, Ir complexes with chiral ligands) or organocatalysts for the enantioselective reduction of the C2 or C3 carbonyl group would provide access to valuable chiral α- and β-hydroxy-α-ketoesters. These products are versatile intermediates in the synthesis of biologically active molecules.

Enantioselective Aldol (B89426) and Mannich Reactions: The acidic α-proton of the butanoate backbone could be exploited in enantioselective aldol and Mannich reactions. Chiral organocatalysts, such as proline derivatives or chiral amines, could be employed to facilitate the stereocontrolled formation of new carbon-carbon and carbon-nitrogen bonds.

Catalytic Asymmetric Cycloadditions: The dicarbonyl system can participate in various cycloaddition reactions. The design of chiral Lewis acid catalysts could enable enantioselective [3+2] or [4+2] cycloadditions with suitable reaction partners, leading to the formation of complex heterocyclic structures with high stereocontrol.

A hypothetical enantioselective reduction of 4-Nitrobenzyl 2,3-dioxobutanoate is presented in the table below, illustrating the potential for generating stereochemically defined building blocks.

| Catalyst Type | Potential Chiral Product | Significance of Product |

| Chiral Ruthenium Complex | (R)- or (S)-4-Nitrobenzyl 2-hydroxy-3-oxobutanoate | Precursor to chiral α-hydroxy acids |

| Chiral Rhodium Complex | (R)- or (S)-4-Nitrobenzyl 3-hydroxy-2-oxobutanoate | Intermediate for polyketide synthesis |

| Chiral Organocatalyst | Enantioenriched aldol or Mannich adducts | Access to complex acyclic and cyclic molecules |

Development of Sustainable and Green Chemistry Methodologies for Synthesis and Deprotection

The principles of green chemistry are increasingly integral to modern synthetic strategies. Future research on 4-Nitrobenzyl 2,3-dioxobutanoate should focus on developing more environmentally benign methods for its synthesis and the subsequent removal of the 4-nitrobenzyl protecting group.

For Synthesis:

Catalytic Condensation Reactions: Moving away from stoichiometric reagents, the development of catalytic methods for the condensation of 4-nitrobenzyl alcohol with a 2,3-dioxobutanoic acid precursor would be a significant advancement. For instance, enzyme-catalyzed esterification or the use of solid acid catalysts could offer greener alternatives to traditional methods. A related compound, (4-Nitrophenyl)methyl 3-oxobutanoate, can be synthesized from 4-nitrobenzyl alcohol and acetyl ketene (B1206846), suggesting a potential starting point for developing a synthesis for the 2,3-dioxo analogue chemicalbook.com.

Flow Chemistry: The use of continuous flow reactors for the synthesis of 4-Nitrobenzyl 2,3-dioxobutanoate could offer improved safety, efficiency, and scalability compared to batch processes.

For Deprotection:

Photolytic Cleavage: The 4-nitrobenzyl group is known to be photolabile. Investigating the use of visible-light photoredox catalysis for the cleavage of the ester would be a highly attractive green method, avoiding the need for harsh reagents. This approach aligns with the growing interest in photoremovable protecting groups in various applications, including peptide synthesis nih.gov.

Catalytic Hydrogenation: While catalytic hydrogenation is a standard method for reducing nitro groups and cleaving benzyl (B1604629) esters, optimizing this process using earth-abundant metal catalysts (e.g., iron, nickel) would enhance its sustainability. This method offers the dual benefit of deprotection and conversion of the nitro group to an amine, which can be a useful functional handle for further derivatization nih.gov.

Enzymatic Deprotection: Exploring specific enzymes that can selectively hydrolyze the 4-nitrobenzyl ester under mild, aqueous conditions would represent a significant leap towards a fully biocompatible deprotection strategy.

Expansion of Synthetic Applications in Novel Molecular Architectures

The true value of a chemical building block lies in its ability to be incorporated into a wide array of complex and functional molecules. A key future direction is to expand the synthetic utility of 4-Nitrobenzyl 2,3-dioxobutanoate in the construction of novel molecular architectures. The presence of multiple reactive sites allows for diverse and programmable reaction sequences.

Heterocycle Synthesis: The 1,2-dicarbonyl moiety is a classic precursor for the synthesis of a variety of nitrogen-containing heterocycles, such as pyrazines, quinoxalines, and imidazoles, which are privileged scaffolds in medicinal chemistry. The reaction of 4-Nitrobenzyl 2,3-dioxobutanoate with various diamines could lead to a library of novel heterocyclic compounds with potential biological activity. The utility of dioxobutanoate derivatives in synthesizing nitrogenous heterocycles has been demonstrated with related compounds tsijournals.com.

Peptide and Peptidomimetic Synthesis: The 4-nitrobenzyl ester can serve as a protecting group for the carboxylic acid terminus in peptide synthesis. The 2,3-dicarbonyl functionality could be used to introduce unique side chains or to create non-natural amino acid residues, leading to novel peptidomimetics with enhanced stability or biological activity. The use of benzyl and substituted benzyl esters as carboxyl-protecting groups is a well-established strategy in peptide chemistry libretexts.orgrsc.org.

Natural Product Synthesis: Many natural products contain complex oxygenated and stereochemically rich fragments. 4-Nitrobenzyl 2,3-dioxobutanoate, especially in its enantiomerically pure forms, could serve as a key building block in the total synthesis of such molecules.

The following table outlines potential novel molecular architectures derivable from 4-Nitrobenzyl 2,3-dioxobutanoate.

| Reactant | Resulting Molecular Architecture | Potential Application |

| Aromatic diamines | Quinoxaline derivatives | Medicinal chemistry, materials science |

| Amino acids | Modified dipeptides | Peptidomimetic drug discovery |

| Dienophiles | Diels-Alder adducts | Complex carbocyclic frameworks |

Interdisciplinary Research Integrating Computational Chemistry with Experimental Synthesis

The synergy between computational chemistry and experimental synthesis can accelerate discovery and provide deeper mechanistic insights. Future research on 4-Nitrobenzyl 2,3-dioxobutanoate would greatly benefit from such an integrated approach.

Reaction Pathway Modeling: Density Functional Theory (DFT) calculations can be employed to model the reaction pathways of proposed transformations, such as the enantioselective catalytic reactions mentioned earlier. This can help in understanding the mechanism, predicting stereochemical outcomes, and designing more effective catalysts. Computational studies have been effectively used to investigate reaction mechanisms for other complex organic molecules researchgate.net.

Prediction of Physicochemical Properties: Computational methods can predict key properties of new derivatives of 4-Nitrobenzyl 2,3-dioxobutanoate, such as their electronic properties, solubility, and reactivity. This information can guide the design of new molecules with desired characteristics for specific applications.

Virtual Screening for Biological Activity: For novel compounds synthesized from 4-Nitrobenzyl 2,3-dioxobutanoate, computational docking studies can be used to predict their potential binding to biological targets, thereby prioritizing compounds for further experimental evaluation.

By embracing these future research directions, the scientific community can unlock the full potential of 4-Nitrobenzyl 2,3-dioxobutanoate as a versatile tool in organic synthesis, paving the way for innovations in medicine, materials science, and beyond.

Q & A

Q. What are the recommended methods for synthesizing 4-Nitrobenzyl 2,3-dioxobutanoate with high purity?

- Methodological Answer : Synthesis typically involves esterification of 2,3-dioxobutanoic acid with 4-nitrobenzyl alcohol under acid catalysis (e.g., H₂SO₄). Key steps include:

- Reaction Optimization : Control temperature (60–80°C) and stoichiometric ratios (1:1.2 acid:alcohol) to minimize side products.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.

- Characterization : Confirm purity via HPLC (≥95%) and structural validation using (e.g., aromatic protons at δ 8.2–8.4 ppm) and FT-IR (C=O stretch at ~1740 cm⁻¹).

- Reference Standards : Cross-check with commercially available nitrobenzyl esters for spectral alignment .

Table 1 : Example Synthesis Parameters

| Parameter | Condition |

|---|---|

| Catalyst | H₂SO₄ (0.1 eq) |

| Reaction Time | 6–8 hours |

| Yield | 65–75% |

| Purity (HPLC) | ≥95% |

Q. How should researchers address discrepancies in spectroscopic data during structural validation?

- Methodological Answer : Contradictions in NMR or IR spectra may arise from residual solvents, tautomerism, or impurities. Mitigation strategies:

- Triangulation : Use multiple techniques (e.g., , mass spectrometry) to cross-validate functional groups.

- Solvent Elimination : Ensure complete drying under vacuum (≤0.1 mmHg) to remove traces of DMSO or ethanol.

- Computational Validation : Compare experimental spectra with DFT-calculated spectra (e.g., Gaussian 16) for nitrobenzyl derivatives .

Advanced Research Questions

Q. What experimental designs are suitable for studying the hydrolytic stability of 4-Nitrobenzyl 2,3-dioxobutanoate under physiological conditions?

- Methodological Answer : Hydrolysis studies require controlled pH and temperature to mimic biological environments:

- pH-Dependent Kinetics : Use buffered solutions (pH 1–9) at 37°C. Monitor degradation via UV-Vis (λ = 270 nm for nitrobenzyl group).

- Mechanistic Analysis : Apply pseudo-first-order kinetics; calculate rate constants () and half-life ().

- Statistical Rigor : Use ANOVA to assess pH effects and false discovery rate (FDR) correction for multiple comparisons to avoid Type I errors .

Table 2 : Hydrolysis Rate Constants at pH 7.4

| Temperature (°C) | (h⁻¹) | (h) |

|---|---|---|

| 25 | 0.012 ± 0.002 | 57.8 |

| 37 | 0.045 ± 0.005 | 15.4 |

Q. How can researchers resolve contradictions in bioactivity data across different assay platforms?

- Methodological Answer : Discrepancies may stem from assay sensitivity, solvent interference (e.g., DMSO), or cell-line variability. Solutions include:

- Assay Standardization : Pre-test compound solubility in assay buffers (e.g., PBS with ≤1% DMSO).

- Dose-Response Triangulation : Compare IC₅₀ values across orthogonal assays (e.g., enzymatic vs. cell-based).

- Meta-Analysis : Apply mixed-effects models to account for inter-study variability and adjust for multiple testing using Benjamini-Hochberg FDR control .

Q. What strategies enhance the reproducibility of catalytic studies involving 4-Nitrobenzyl 2,3-dioxobutanoate?

- Methodological Answer : Reproducibility challenges often arise from catalyst loading, moisture sensitivity, or oxygen interference. Best practices:

- Inert Conditions : Conduct reactions under N₂/Ar using Schlenk lines.

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, CuI) with controlled moisture levels (Karl Fischer titration).

- Data Transparency : Report full experimental details (e.g., glovebox O₂/H₂O levels) and raw data in supplementary materials to align with FAIR principles .

Methodological Notes

- Data Analysis : For complex datasets (e.g., metabolomics or proteomics), combine principal component analysis (PCA) with hierarchical clustering to identify outliers .

- Ethical Compliance : Adhere to safety protocols for nitroaromatic compounds (e.g., PPE, fume hoods) and dispose of waste via certified facilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.